
1,4-Benzodioxan, 7-(p-methoxybenzoyl)-2-(morpholinomethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxan, 7-(p-methoxybenzoyl)-2-(morpholinomethyl)-, hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MBMMH hydrochloride and is a derivative of the benzodioxane family. The purpose of
Wirkmechanismus
The mechanism of action of MBMMH hydrochloride is not fully understood. However, studies have shown that this compound acts as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a wide range of effects on neuronal function.
Biochemical and Physiological Effects
MBMMH hydrochloride has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. MBMMH hydrochloride has also been shown to have neuroprotective effects, particularly in the context of ischemic injury.
Vorteile Und Einschränkungen Für Laborexperimente
MBMMH hydrochloride has several advantages for use in lab experiments. This compound is highly potent and has a wide range of biological activities, making it a useful tool for studying various biological processes. However, MBMMH hydrochloride also has several limitations. This compound is highly toxic and must be handled with care. Additionally, the mechanism of action of MBMMH hydrochloride is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on MBMMH hydrochloride. One potential area of research is the development of new synthetic methods for this compound, which could lead to the production of more potent and selective derivatives. Additionally, further research is needed to fully understand the mechanism of action of MBMMH hydrochloride and its potential applications in the treatment of various diseases. Finally, the use of MBMMH hydrochloride as a tool in neuroscience research is an area that warrants further investigation, particularly in the context of synaptic transmission and neurotransmitter release.
Synthesemethoden
The synthesis of MBMMH hydrochloride involves the reaction of 2-(morpholinomethyl)-1,4-benzodioxane with p-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the pure compound. This synthesis method has been widely used in the production of MBMMH hydrochloride for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
MBMMH hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. MBMMH hydrochloride has also been studied for its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter release and synaptic transmission.
Eigenschaften
CAS-Nummer |
100323-45-3 |
|---|---|
Produktname |
1,4-Benzodioxan, 7-(p-methoxybenzoyl)-2-(morpholinomethyl)-, hydrochloride |
Molekularformel |
C21H24ClNO5 |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[3-(morpholin-4-ium-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]methanone;chloride |
InChI |
InChI=1S/C21H23NO5.ClH/c1-24-17-5-2-15(3-6-17)21(23)16-4-7-19-20(12-16)27-18(14-26-19)13-22-8-10-25-11-9-22;/h2-7,12,18H,8-11,13-14H2,1H3;1H |
InChI-Schlüssel |
BTJXBTQDLNKKHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCC(O3)C[NH+]4CCOCC4.[Cl-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCC(O3)C[NH+]4CCOCC4.[Cl-] |
Synonyme |
1,4-Benzodioxan, 7-(p-methoxybenzoyl)-2-(morpholinomethyl)-, hydrochlo ride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



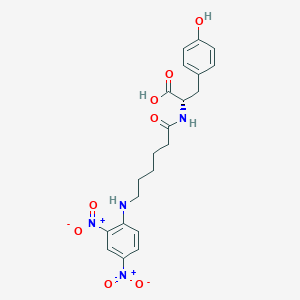
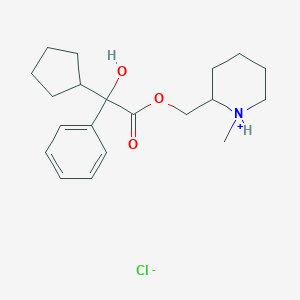
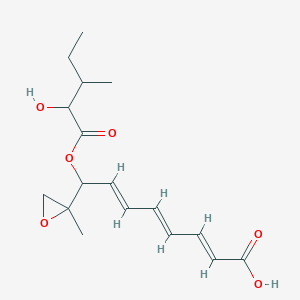
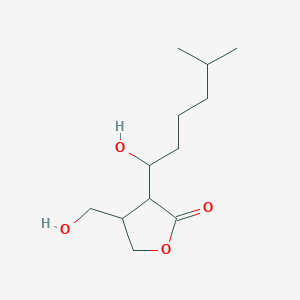
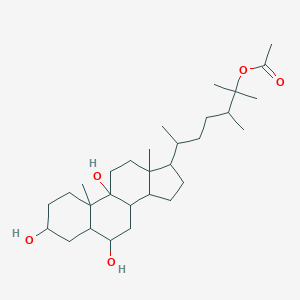
![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
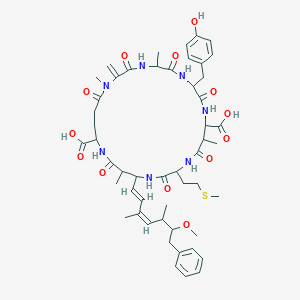
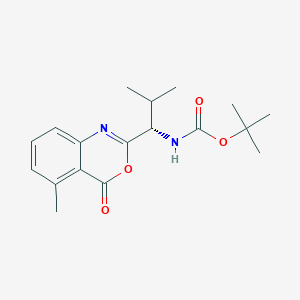

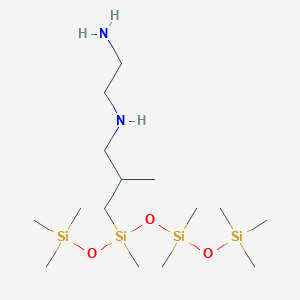
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
